2-Fluorocyclohexane-1-sulfonyl fluoride
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Overview
Description
2-Fluorocyclohexane-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to a fluorinated cyclohexane ring. Sulfonyl fluorides have gained significant attention in recent years due to their versatility in organic synthesis, chemical biology, and drug discovery .
Preparation Methods
The synthesis of 2-Fluorocyclohexane-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of cyclohexane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
2-Fluorocyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, forming stable sulfur (VI) linkages.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Conjugate Addition: This reaction involves the addition of nucleophiles to the double bond of the sulfonyl fluoride group.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles . Major products formed from these reactions are often sulfonylated derivatives with diverse functional groups .
Scientific Research Applications
2-Fluorocyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules.
Chemical Biology: The compound is employed in the development of chemical probes and bioconjugation techniques.
Drug Discovery: Sulfonyl fluorides, including this compound, are explored for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: The compound is used in the creation of functionalized materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluorocyclohexane-1-sulfonyl fluoride involves the formation of stable sulfur (VI) linkages through the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is characterized by its efficiency, selectivity, and operational simplicity . The compound acts as an electrophilic warhead, targeting nucleophilic sites in biological molecules and forming covalent bonds .
Comparison with Similar Compounds
2-Fluorocyclohexane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as benzene 1,2-disulfonyl fluoride and 2-triflyl benzenesulfonyl fluoride . While these compounds share similar reactivity and applications, this compound is unique due to its fluorinated cyclohexane ring, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Benzene 1,2-disulfonyl fluoride
- 2-Triflyl benzenesulfonyl fluoride
- Sulfonyl chlorides (precursors for sulfonyl fluorides)
Properties
Molecular Formula |
C6H10F2O2S |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H10F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2 |
InChI Key |
AUMKYOMXCFYWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)F)S(=O)(=O)F |
Origin of Product |
United States |
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